5,6,7-Trihydroxy-4-methyl-1H-isochromen-1-one
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Overview
Description
5,6,7-Trihydroxy-4-methyl-1H-isochromen-1-one: is a chemical compound belonging to the isochromenone family. It is characterized by the presence of three hydroxyl groups and a methyl group attached to the isochromenone core. This compound is known for its potential biological activities and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trihydroxy-4-methyl-1H-isochromen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of hydroxybenzoic acids as starting materials, which undergo cyclization in the presence of catalysts and under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5,6,7-Trihydroxy-4-methyl-1H-isochromen-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties. It is of interest in the development of new therapeutic agents.
Medicine: Research has explored the potential use of this compound in medicine, particularly for its antioxidant properties, which may help in the treatment of diseases related to oxidative stress.
Industry: In the industrial sector, the compound may be used in the formulation of various products, including pharmaceuticals and cosmetics, due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5,6,7-Trihydroxy-4-methyl-1H-isochromen-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions, influencing its biological activity. The pathways involved may include antioxidant mechanisms, where the compound neutralizes free radicals and reduces oxidative stress.
Comparison with Similar Compounds
- 4,6,8-Trihydroxy-7-methoxy-3-methyl-3,4-dihydroisochromen-1-one
- 5-Chloro-4,6,8-trihydroxy-7-methoxy-3-methyl-3,4-dihydroisochromen-1-one
Comparison: Compared to similar compounds, 5,6,7-Trihydroxy-4-methyl-1H-isochromen-1-one is unique due to the specific positioning of its hydroxyl and methyl groups. This unique structure can influence its reactivity and biological activity, making it distinct from other isochromenone derivatives.
Properties
Molecular Formula |
C10H8O5 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
5,6,7-trihydroxy-4-methylisochromen-1-one |
InChI |
InChI=1S/C10H8O5/c1-4-3-15-10(14)5-2-6(11)8(12)9(13)7(4)5/h2-3,11-13H,1H3 |
InChI Key |
JOKLIMLZJFVCCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=O)C2=CC(=C(C(=C12)O)O)O |
Origin of Product |
United States |
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